molecular formula C18H16N2O2 B14176954 N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide CAS No. 224796-49-0

N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide

Cat. No.: B14176954
CAS No.: 224796-49-0
M. Wt: 292.3 g/mol
InChI Key: VGIQBAZNGSSDLT-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide typically involves the reaction of 2-chloroquinoline with 2-methoxybenzylamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit tubulin polymerization, which is crucial for cell division, making it a potential anticancer agent. Additionally, it can interact with amyloid-beta peptides, preventing their aggregation and thereby offering neuroprotective effects .

Properties

CAS No.

224796-49-0

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]quinoline-2-carboxamide

InChI

InChI=1S/C18H16N2O2/c1-22-17-9-5-3-7-14(17)12-19-18(21)16-11-10-13-6-2-4-8-15(13)20-16/h2-11H,12H2,1H3,(H,19,21)

InChI Key

VGIQBAZNGSSDLT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=NC3=CC=CC=C3C=C2

solubility

15.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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